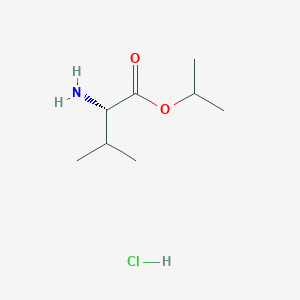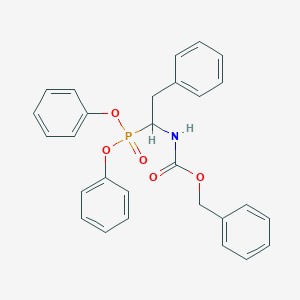![molecular formula C27H23ClF3N5O3S B2656425 N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide CAS No. 389071-50-5](/img/structure/B2656425.png)
N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Herbicidal Research Applications
Herbicidal activity research often investigates compounds with chloroacetamide and triazolone structures due to their potential in controlling agricultural pests. For instance, derivatives of triazolinone have been explored for their herbicidal activities, particularly as inhibitors of the enzyme protoporphyrinogen oxidase (Protox) (Yan-ping Luo et al., 2008). Similarly, chloroacetamide herbicides have been examined for their environmental behavior and effects on crop protection, which could be relevant for understanding the ecological impact of similar compounds (S. Coleman et al., 2000).
Antimicrobial and Antiviral Applications
Compounds with acetamide derivatives have been evaluated for their antimicrobial properties. For example, thiazolidin-4-one derivatives have been synthesized to explore their potential as antimicrobial agents, indicating a promising approach for drug discovery and the development of new treatments for infections (B. A. Baviskar et al., 2013). This suggests that the compound could also be investigated for similar biological activities.
Antiprotozoal Activity
The synthesis and evaluation of benzimidazole derivatives have shown significant antiprotozoal activity, which could imply potential research avenues for related compounds in treating diseases caused by protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica (J. Pérez‐Villanueva et al., 2013).
Neurokinin-1 Receptor Antagonism
The development of water-soluble neurokinin-1 receptor antagonists for clinical administration highlights the importance of solubility and bioavailability in drug design, which could be relevant for optimizing the compound for medical applications (T. Harrison et al., 2001).
Cancer Research
Research into novel compounds for cancer treatment, such as the synthesis and evaluation of N-aryl substituted phenyl acetamide analogs for their anticancer activity, shows the potential of such molecules in developing new therapeutic agents (G. Kumar et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClF3N5O3S/c1-39-22-10-6-5-9-21(22)36-23(15-32-24(37)13-17-7-3-2-4-8-17)34-35-26(36)40-16-25(38)33-20-14-18(27(29,30)31)11-12-19(20)28/h2-12,14H,13,15-16H2,1H3,(H,32,37)(H,33,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZVHCGGSGNHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)CNC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClF3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

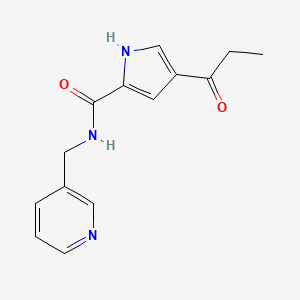
![7-[(4-Prop-2-enoylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2656345.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2656346.png)
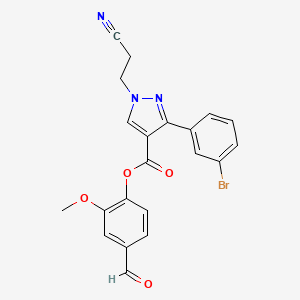
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2656351.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
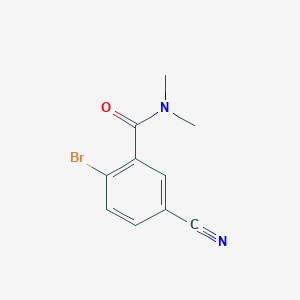


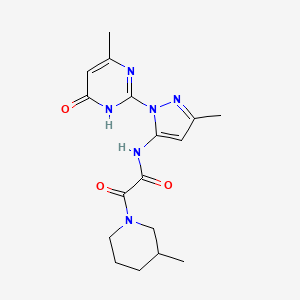

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide](/img/structure/B2656360.png)
